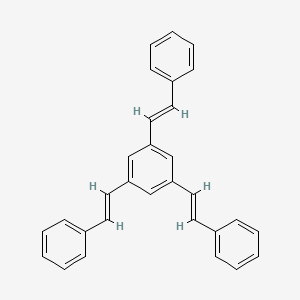
1,3,5-Tri((E)-styryl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tri((E)-styryl)benzene is an organic compound characterized by a benzene ring substituted with three styryl groups in the 1, 3, and 5 positions. This compound is known for its unique photophysical properties, making it a subject of interest in various fields of scientific research, including materials science and organic electronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5-Tri((E)-styryl)benzene can be synthesized through a series of reactions involving the coupling of styrene derivatives with a benzene core. One common method involves the Heck coupling reaction, where 1,3,5-tribromobenzene is reacted with styrene in the presence of a palladium catalyst and a base. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Tri((E)-styryl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the styryl groups to ethyl groups.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of halogenated or nitro-substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1,3,5-Tri((E)-styryl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of 1,3,5-Tri((E)-styryl)benzene involves its interaction with various molecular targets through its conjugated π-electron system. This allows the compound to participate in electron transfer processes, making it useful in applications like photodynamic therapy and as a photosensitizer in organic photovoltaics .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triphenylbenzene: Similar in structure but lacks the styryl groups, resulting in different photophysical properties.
1,3,5-Tri(azobenzeneethynyl)benzene: Contains azobenzene groups, which impart different optical and electronic properties.
Uniqueness
1,3,5-Tri((E)-styryl)benzene is unique due to its combination of styryl groups and a benzene core, which provides a distinct set of photophysical properties. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics .
Propiedades
Fórmula molecular |
C30H24 |
|---|---|
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
1,3,5-tris[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C30H24/c1-4-10-25(11-5-1)16-19-28-22-29(20-17-26-12-6-2-7-13-26)24-30(23-28)21-18-27-14-8-3-9-15-27/h1-24H/b19-16+,20-17+,21-18+ |
Clave InChI |
PIZCYBQDMYNJND-VNQRMFGESA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)/C=C/C3=CC=CC=C3)/C=C/C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)C=CC3=CC=CC=C3)C=CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


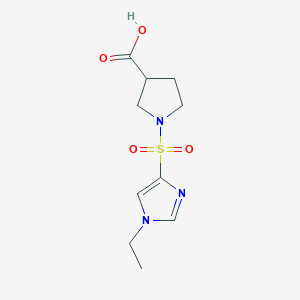
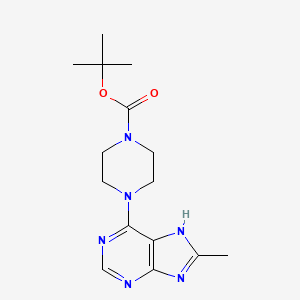
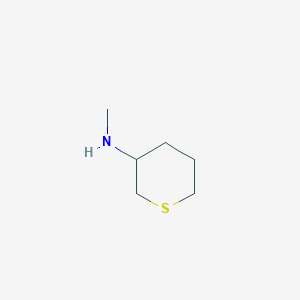
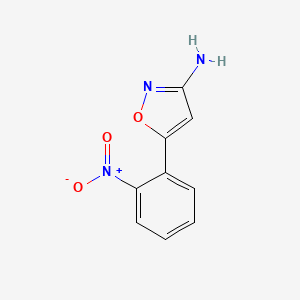

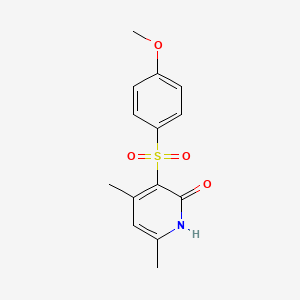
![3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentan-1-amine](/img/structure/B15228865.png)
![7-Ethyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B15228866.png)

![tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15228874.png)
![6-Chloro-2-(m-tolyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15228883.png)
![4-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenol](/img/structure/B15228892.png)
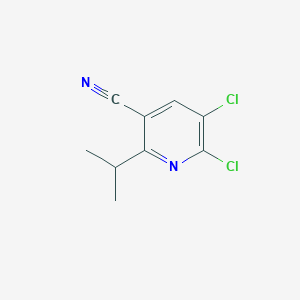
![(7S,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B15228900.png)
